2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of two fluorine atoms on the benzamide ring, a furan ring, and a tosyl group, which contribute to its unique chemical properties.
Scientific Research Applications
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group through a series of reactions, such as the cyclization of appropriate precursors.
Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.
Coupling with the benzamide: The final step involves coupling the furan-2-yl intermediate with 2,6-difluorobenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms and the tosyl group can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- 2,6-difluoro-N-(2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl)benzamide
- 2,6-difluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
Uniqueness
2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the tosyl group provides a distinct structural framework that can be exploited for various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQSLSZQCHGGMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.